molecular formula C21H25ClN2O3 B14981596 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide

Cat. No.: B14981596
M. Wt: 388.9 g/mol
InChI Key: RWWUTDSHZVRKCA-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with ethoxy and morpholinyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-chlorophenylacetic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with morpholine to form the morpholinyl derivative. The final step involves the reaction of this intermediate with 3-ethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]-3-ethoxybenzamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-3-ethoxybenzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide is unique due to its morpholinyl substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-3-ethoxybenzamide

InChI

InChI=1S/C21H25ClN2O3/c1-2-27-17-7-5-6-16(14-17)21(25)23-15-20(24-10-12-26-13-11-24)18-8-3-4-9-19(18)22/h3-9,14,20H,2,10-13,15H2,1H3,(H,23,25)

InChI Key

RWWUTDSHZVRKCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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